(3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
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Overview
Description
(3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is an organic compound known for its unique chemical structure and properties It is a derivative of phthalide, featuring a benzylidene group substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with phthalide. One common method is the Claisen-Schmidt condensation, where the aldehyde and phthalide are reacted in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: (3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Hydrogenation of the benzylidene group yields 3-(3,4-dimethoxybenzyl)phthalide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 3-(3,4-dimethoxybenzyl)phthalide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
3-(3,4-Dimethoxybenzyl)phthalide: A reduced form of the compound with similar properties.
3-(4-Hydroxy-3-methoxybenzylidene)phthalide: A hydroxylated derivative with different biological activities.
3-(3,4-Dimethoxyphenyl)phthalide: A structurally related compound with variations in the benzylidene group.
Uniqueness: (3Z)-3-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific substitution pattern and the presence of both methoxy and benzylidene groups. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14O4 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-14-8-7-11(10-16(14)20-2)9-15-12-5-3-4-6-13(12)17(18)21-15/h3-10H,1-2H3/b15-9- |
InChI Key |
RPYYTHUJKJTHOE-DHDCSXOGSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
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